molecular formula C12H17ClN2O2S B1607883 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine CAS No. 849035-65-0

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine

Cat. No.: B1607883
CAS No.: 849035-65-0
M. Wt: 288.79 g/mol
InChI Key: IOKUKMHISOHDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C12H17ClN2O2S and a molecular weight of 288.8 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a chloromethyl and a methylsulfonyl group on a phenyl ring. It is primarily used in research and industrial applications.

Preparation Methods

The synthesis of 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine involves several steps. One common method includes the reaction of 2-chloro-4-methyl-5-(methylsulfonyl)aniline with piperazine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and methylsulfonyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-4-methyl-5-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-7-10(13)11(8-12(9)18(2,16)17)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKUKMHISOHDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)N2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375513
Record name 1-[2-Chloro-5-(methanesulfonyl)-4-methylphenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-65-0
Record name 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-5-(methanesulfonyl)-4-methylphenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.